(2E)-N-(3-bromobenzyl)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide
CAS No.:
Cat. No.: VC16296672
Molecular Formula: C20H19BrClNO3S
Molecular Weight: 468.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19BrClNO3S |
|---|---|
| Molecular Weight | 468.8 g/mol |
| IUPAC Name | (E)-N-[(3-bromophenyl)methyl]-3-(2-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)prop-2-enamide |
| Standard InChI | InChI=1S/C20H19BrClNO3S/c21-17-6-3-4-15(12-17)13-23(18-10-11-27(25,26)14-18)20(24)9-8-16-5-1-2-7-19(16)22/h1-9,12,18H,10-11,13-14H2/b9-8+ |
| Standard InChI Key | APCMNNPQQIDVPU-CMDGGOBGSA-N |
| Isomeric SMILES | C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Br)C(=O)/C=C/C3=CC=CC=C3Cl |
| Canonical SMILES | C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Br)C(=O)C=CC3=CC=CC=C3Cl |
Introduction
(2E)-N-(3-bromobenzyl)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of amides, specifically prop-2-enamides. This compound is characterized by its unique structural features, including a prop-2-enamide backbone, bromobenzyl and chlorophenyl substituents, and a tetrahydrothiophene moiety. The presence of bromine and chlorine substituents also categorizes it as a halogenated compound.
Synthesis Methods
The synthesis of (2E)-N-(3-bromobenzyl)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide involves various organic synthesis techniques. These methods typically require the reaction of appropriate starting materials under controlled conditions, such as temperature and reaction time, to yield the desired product. Purification steps, including recrystallization or chromatography, are crucial for isolating the final product effectively.
Biological Activity
Research into similar compounds suggests that halogenated amides often exhibit significant biological activity. This activity may involve influencing pathways related to inflammation or cancer, although specific mechanisms for this compound are not detailed in available literature.
Characterization Techniques
Characterization of (2E)-N-(3-bromobenzyl)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Comparison with Similar Compounds
| Compound Feature | (2E)-N-(3-bromobenzyl)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide | Similar Halogenated Amides |
|---|---|---|
| Structure | Prop-2-enamide backbone with bromobenzyl, chlorophenyl, and tetrahydrothiophene moieties. | Often feature halogenated aromatic rings and amide linkages. |
| Synthesis | Requires controlled conditions and purification steps. | Typically involve reactions of halogenated starting materials. |
| Biological Activity | Potential for influencing inflammation or cancer pathways. | Known to exhibit significant biological activity, often related to inflammation or cancer. |
| Physical Properties | Molecular weight approximately 396.74 g/mol. | Vary widely depending on specific substituents and molecular structure. |
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